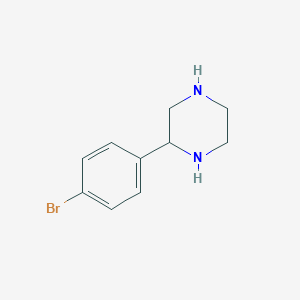

2-(4-Bromophenyl)piperazine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromophenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2/c11-9-3-1-8(2-4-9)10-7-12-5-6-13-10/h1-4,10,12-13H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXWFFOCOSVMOPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00618684 | |

| Record name | 2-(4-Bromophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00618684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105242-07-7 | |

| Record name | 2-(4-Bromophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00618684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(4-Bromophenyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route and the expected analytical characterization of 2-(4-Bromophenyl)piperazine, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific isomer in public literature, this guide outlines a plausible and robust synthetic strategy based on established chemical principles for the synthesis of analogous 2-arylpiperazines. The characterization data presented is predictive, based on the compound's structure and spectroscopic data of similar molecules.

Proposed Synthesis Pathway

The synthesis of this compound can be envisioned through a two-step process commencing with the formation of a piperazinone intermediate, followed by its reduction. This approach is a known method for the preparation of 2-substituted piperazines. The proposed pathway begins with the reaction of ethyl 2-bromo-2-(4-bromophenyl)acetate with ethylenediamine to yield 3-(4-bromophenyl)piperazin-2-one. Subsequent reduction of the amide functionality affords the target compound, this compound.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 3-(4-bromophenyl)piperazin-2-one

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2-bromo-2-(4-bromophenyl)acetate (1 equivalent) in a suitable solvent such as ethanol or tetrahydrofuran (THF).

-

Addition of Reagent: To this solution, add ethylenediamine (2 equivalents) dropwise at room temperature. The excess ethylenediamine acts as both a reactant and a base to neutralize the hydrobromic acid formed during the reaction.

-

Reaction Conditions: The reaction mixture is then heated to reflux and maintained at this temperature for several hours (typically 4-8 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, the solvent is removed under reduced pressure. The resulting residue is taken up in water and extracted with a suitable organic solvent like ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure 3-(4-bromophenyl)piperazin-2-one.

Step 2: Synthesis of this compound

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) (excess, typically 2-3 equivalents) in anhydrous THF.

-

Addition of Intermediate: A solution of 3-(4-bromophenyl)piperazin-2-one (1 equivalent) in anhydrous THF is added dropwise to the LiAlH₄ suspension at 0 °C.

-

Reaction Conditions: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours (typically 6-12 hours) to ensure complete reduction of the amide. The reaction progress can be monitored by TLC.

-

Quenching and Work-up: The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water, while cooling in an ice bath. This procedure is known as the Fieser work-up and results in the formation of a granular precipitate of aluminum salts.

-

Isolation and Purification: The precipitate is filtered off and washed with THF or ethyl acetate. The combined filtrate is dried over anhydrous sodium sulfate and the solvent is evaporated under reduced pressure to give the crude this compound. The product can be further purified by column chromatography or by conversion to its hydrochloride salt followed by recrystallization.

Predicted Characterization Data

| Analysis | Expected Data |

| 1H NMR | Aromatic protons: Two doublets in the range of δ 7.2-7.6 ppm. Piperazine protons: A series of multiplets in the range of δ 2.8-4.0 ppm, integrating to 7 protons (CH, CH₂, CH₂, NH). The benzylic proton (CH) would likely be a doublet of doublets around δ 3.8-4.0 ppm. |

| 13C NMR | Aromatic carbons: Signals in the range of δ 115-145 ppm, including a signal for the carbon bearing the bromine atom. Piperazine carbons: Signals in the range of δ 45-65 ppm. |

| IR (Infrared) Spectroscopy | N-H stretch: A broad peak in the region of 3300-3400 cm-1. C-H stretch (aromatic): Peaks around 3000-3100 cm-1. C-H stretch (aliphatic): Peaks in the range of 2800-3000 cm-1. C=C stretch (aromatic): Peaks around 1450-1600 cm-1. C-N stretch: Peaks in the region of 1000-1200 cm-1. C-Br stretch: A peak in the lower frequency region, typically 500-600 cm-1. |

| Mass Spectrometry (EI) | Molecular Ion (M+): A characteristic isotopic pattern for one bromine atom, with two peaks of nearly equal intensity at m/z 240 and 242. Major Fragments: Loss of fragments from the piperazine ring, such as the loss of an ethylamino radical, leading to a prominent peak. The bromophenyl cation (m/z 155/157) is also expected to be a significant fragment. |

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from starting materials to the final characterized product.

Caption: Workflow for the synthesis and characterization of this compound.

This guide provides a foundational framework for the synthesis and characterization of this compound. Researchers and scientists can adapt and optimize the proposed protocols based on available laboratory resources and specific research objectives. The predictive characterization data serves as a useful reference for the analysis of the synthesized compound.

An In-depth Technical Guide to the Physicochemical Properties of Phenylpiperazine Derivatives: Focus on 1-(4-Bromophenyl)piperazine

Introduction to Phenylpiperazines in Drug Discovery

The piperazine ring is a prevalent heterocyclic motif in medicinal chemistry, recognized for its ability to confer favorable pharmacokinetic properties to drug candidates.[1] Its derivatives are integral to a wide array of therapeutic agents, demonstrating a broad spectrum of biological activities including antipsychotic, antidepressant, antihistaminic, and anti-inflammatory effects.[1] The substitution pattern on the phenyl ring and the piperazine nitrogen atoms significantly influences the pharmacological profile of these compounds.[2] 1-(4-Bromophenyl)piperazine serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system.[3][4][5]

Physicochemical Properties of 1-(4-Bromophenyl)piperazine

The physicochemical properties of a compound are critical determinants of its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. A summary of the key physicochemical data for 1-(4-Bromophenyl)piperazine is presented below.

Table 1: Core Physicochemical Properties of 1-(4-Bromophenyl)piperazine

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₃BrN₂ | [3][6][7] |

| Molecular Weight | 241.13 g/mol | [3][6][7] |

| CAS Number | 66698-28-0 | [3][7] |

| Appearance | White to off-white crystalline powder | [3][4] |

| Melting Point | 91-95 °C | [6][8] |

| Boiling Point (Predicted) | 353.3 ± 27.0 °C | [6][8] |

| Density (Predicted) | 1.386 ± 0.06 g/cm³ | [6][8] |

| pKa (Predicted) | 8.88 ± 0.10 | [3][6][8] |

| LogP (Predicted) | 2.25 | [9] |

Table 2: Solubility and Spectroscopic Data of 1-(4-Bromophenyl)piperazine

| Property | Description | Source(s) |

| Solubility | Sparingly soluble in water; soluble in organic solvents such as DMSO and methanol. | [3][4][6] |

| ¹H NMR | Spectrum conforms to the structure. | |

| ¹³C NMR | Data available and conforms to the structure. | [10] |

| Mass Spectrometry | Molecular ion at m/z 240 with a characteristic bromine isotope pattern. | [10] |

Experimental Protocols

Detailed experimental protocols are essential for the replication of scientific findings and for the quality control of chemical entities. Below are generalized methodologies relevant to the synthesis and analysis of phenylpiperazine compounds like 1-(4-Bromophenyl)piperazine.

Synthesis of 1-(4-Bromophenyl)piperazine

A common synthetic route to 1-(4-Bromophenyl)piperazine involves the amination of 4-bromobenzene with piperazine.[6] A general procedure is as follows:

Reaction: 4-Bromobenzene + Piperazine → 1-(4-Bromophenyl)piperazine

Procedure:

-

In a round-bottom flask, dissolve the starting substrate (e.g., a suitable 4-bromophenyl precursor) (1 mmol) in a solvent such as DMSO (1 mL).

-

Add aqueous HBr (48%) (1 mL) to the mixture.

-

Stir the reaction mixture at an appropriate temperature for 1-4 hours.

-

After cooling to room temperature, adjust the pH of the solution to 7-8 using an aqueous NaOH solution (4 M).

-

Extract the product with an organic solvent like ethyl acetate.

-

Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the bromination product.[7]

Note: This is a generalized procedure. Specific reaction conditions, including temperature, reaction time, and purification methods, may vary.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard analytical technique for determining the purity of pharmaceutical intermediates and APIs.[11] A general protocol for the purity analysis of a compound like 1-(4-Bromophenyl)piperazine is outlined below.

Caption: A simplified diagram illustrating the general mechanism of action for phenylpiperazine derivatives at a synapse.

Conclusion

1-(4-Bromophenyl)piperazine is a valuable building block in the synthesis of novel therapeutic agents. Its well-defined physicochemical properties provide a solid foundation for its use in drug discovery and development. While data for the 2-isomer remains elusive, the methodologies and principles outlined in this guide for the 1-isomer offer a robust framework for the investigation of other phenylpiperazine derivatives. Further research into the specific properties and biological activities of less common isomers like 2-(4-Bromophenyl)piperazine could unveil new therapeutic opportunities.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. nbinno.com [nbinno.com]

- 5. chemimpex.com [chemimpex.com]

- 6. chembk.com [chembk.com]

- 7. 1-(4-Bromophenyl)piperazine synthesis - chemicalbook [chemicalbook.com]

- 8. 1-(4-Bromophenyl)piperazine CAS#: 66698-28-0 [m.chemicalbook.com]

- 9. lookchem.com [lookchem.com]

- 10. Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

Spectroscopic and Synthetic Profile of Bromophenyl-Piperazine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodologies related to bromophenyl-piperazine derivatives. Due to a scarcity of published experimental data for 2-(4-Bromophenyl)piperazine, this document focuses on the well-characterized isomer, 1-(4-Bromophenyl)piperazine, to provide a foundational understanding of the spectroscopic characteristics of this class of compounds. The guide includes a detailed synthesis protocol, tabulated spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS), and a workflow diagram for the synthesis and characterization process. This information serves as a valuable resource for researchers engaged in the synthesis, characterization, and application of piperazine-based compounds in drug discovery and development.

Introduction

Piperazine and its derivatives are prevalent structural motifs in a vast array of pharmacologically active compounds, exhibiting a wide range of biological activities. The incorporation of a bromophenyl group onto the piperazine scaffold can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. This guide focuses on providing detailed experimental and spectroscopic information for bromophenyl-piperazine derivatives, with a specific emphasis on the readily available data for the 1-(4-Bromophenyl)piperazine isomer as a reference for the broader class of these compounds.

Synthesis of 1-(4-Bromophenyl)piperazine

A common and effective method for the synthesis of 1-(4-Bromophenyl)piperazine involves the nucleophilic substitution reaction between 4-bromoaniline and bis(2-chloroethyl)amine hydrochloride.

Experimental Protocol: Synthesis of 1-(4-Bromophenyl)piperazine Hydrochloride

This protocol is adapted from established synthetic procedures for arylpiperazines.

Materials:

-

Diethanolamine

-

Thionyl chloride

-

Chloroform

-

4-Bromoaniline

-

Phase transfer catalyst (e.g., tetrabutylammonium bromide)

-

Sodium hydroxide solution

-

Ethanol

Procedure:

Step 1: Preparation of bis(2-chloroethyl)amine hydrochloride

-

In a four-necked flask equipped with a reflux condenser and an ice-water bath, dissolve thionyl chloride in chloroform.

-

Slowly add a mixture of diethanolamine and chloroform dropwise, ensuring the reaction temperature does not exceed 30°C.

-

After the addition is complete, remove the ice-water bath and continue stirring at room temperature for 1 hour.

-

Slowly raise the temperature and reflux until the evolution of gas ceases.

-

Cool the reaction mixture and collect the precipitated solid by filtration to obtain β,β'-dichlorodiethylamine hydrochloride.

Step 2: Cyclization to form 1-(4-Bromophenyl)piperazine Hydrochloride

-

To a reaction vessel containing water, add 4-bromoaniline, bis(2-chloroethyl)amine hydrochloride, and a phase transfer catalyst.

-

Add a solution of sodium hydroxide and heat the mixture to reflux.

-

After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

-

The precipitated product, 1-(4-Bromophenyl)piperazine hydrochloride, is collected by filtration, washed with water, and dried.

-

The crude product can be further purified by recrystallization from ethanol.

Spectroscopic Data for 1-(4-Bromophenyl)piperazine

The following tables summarize the key spectroscopic data for 1-(4-Bromophenyl)piperazine. This data is crucial for the structural elucidation and quality control of the synthesized compound.

¹H and ¹³C NMR Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Table 1: NMR Spectroscopic Data for 1-(4-Bromophenyl)piperazine

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~3.15 | m | 4H, Piperazine CH₂ |

| ~3.00 | m | 4H, Piperazine CH₂ | |

| ~7.40 | d | 2H, Ar-H | |

| ~6.85 | d | 2H, Ar-H | |

| ¹³C | ~150 | s | Ar-C (C-N) |

| ~132 | s | Ar-C (C-Br) | |

| ~118 | s | Ar-CH | |

| ~115 | s | Ar-CH | |

| ~50 | t | Piperazine CH₂ | |

| ~45 | t | Piperazine CH₂ |

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule.

Table 2: IR Absorption Bands for 1-(4-Bromophenyl)piperazine

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium | N-H Stretch (secondary amine) |

| ~3050 | Weak | Aromatic C-H Stretch |

| ~2950-2800 | Medium | Aliphatic C-H Stretch |

| ~1600 | Strong | Aromatic C=C Stretch |

| ~1500 | Strong | Aromatic C=C Stretch |

| ~1240 | Strong | C-N Stretch |

| ~820 | Strong | para-disubstituted C-H bend |

Mass Spectrometry (MS) Data

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule.

Table 3: Mass Spectrometry Data for 1-(4-Bromophenyl)piperazine

| m/z | Relative Intensity | Assignment |

| 240/242 | High | [M]⁺ (Molecular ion, bromine isotopes) |

| 198/200 | Medium | [M - C₂H₄N]⁺ |

| 185/187 | Medium | [M - C₃H₅N]⁺ |

| 155/157 | Medium | [C₆H₄Br]⁺ |

| 56 | High | [C₃H₆N]⁺ |

Experimental Workflow and Signaling Pathway Visualization

The following diagram illustrates the general workflow for the synthesis and characterization of bromophenyl-piperazine derivatives.

Caption: Synthesis and Characterization Workflow.

Conclusion

The Multifaceted Biological Activities of Novel 2-(4-Bromophenyl)piperazine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-(4-Bromophenyl)piperazine scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives demonstrating a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the pharmacological properties of these novel compounds, focusing on their potential applications in central nervous system (CNS) disorders, oncology, and infectious diseases. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated biological pathways to facilitate further research and development in this promising area.

I. Central Nervous System Activity

Derivatives of this compound have shown significant promise as modulators of key neurotransmitter systems in the brain, particularly the serotonergic and dopaminergic pathways. Their activity at these receptors suggests potential therapeutic applications for a range of psychiatric and neurological disorders.

Quantitative Data: Receptor Binding Affinities

The following table summarizes the in vitro binding affinities of representative this compound derivatives for key CNS receptors. The inhibition constant (Ki) is a measure of the concentration of a ligand required to occupy 50% of the receptors, with lower values indicating higher binding affinity.

| Compound ID | Target Receptor | Ki (nM) | Reference |

| 8-acetyl-7-{3-[4-(2-bromophenyl)piperazin-1-yl]propoxy}-4-methylcoumarin | 5-HT1A | 0.5 ± 0.05 | [1] |

| 5-HT2A | 7.0 ± 0.5 | [1] |

Signaling Pathways

The interaction of these derivatives with serotonin receptors can trigger complex intracellular signaling cascades. As potent antagonists of the 5-HT1A receptor, these compounds can block the inhibitory effects of serotonin, leading to an increase in neuronal firing. This mechanism is often associated with potential antidepressant and anxiolytic effects.

II. Anticancer Activity

Recent studies have highlighted the potential of piperazine-containing compounds as novel anticancer agents. The this compound scaffold is being explored for its cytotoxic effects against various cancer cell lines.

Quantitative Data: In Vitro Cytotoxicity

The following table presents the half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound that inhibits 50% of cell growth, for representative piperazine derivatives against different cancer cell lines. While specific data for this compound derivatives is emerging, the table includes data from structurally related compounds to illustrate the potential of this chemical class.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Benzo[a]phenazine derivatives | HeLa, A549, MCF-7, HL-60 | 1.0 - 10 | [2] |

| N-4-piperazinyl ciprofloxacin hybrids | LOX IMVI (Melanoma) | 25.4 - 26.7 | [3] |

| A498 (Renal) | 33.9 | [3] |

Experimental Workflow: Anticancer Drug Screening

The evaluation of novel anticancer compounds typically follows a standardized workflow, beginning with in vitro cytotoxicity assays and progressing to more complex mechanistic studies.

III. Antimicrobial Activity

The emergence of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents. Piperazine derivatives, including those with a 2-(4-bromophenyl) moiety, have demonstrated promising activity against a range of bacteria and fungi.

Quantitative Data: Minimum Inhibitory Concentrations (MIC)

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table provides MIC values for representative piperazine derivatives against various microbial strains.

| Compound Class | Microbial Strain | MIC (µg/mL) | Reference |

| Quinazolinone-piperazine hybrids | Staphylococcus aureus | 6.25 - 100 | [4] |

| Bacillus subtilis | 6.25 - 100 | [4] | |

| Escherichia coli | 12.5 - 100 | [4] | |

| Pseudomonas aeruginosa | 25 - 100 | [4] | |

| Candida albicans | 12.5 - 100 | [4] | |

| Benzimidazole-piperazine analogs | Mycobacterium tuberculosis | 0.1 - >100 | [5] |

IV. Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

Radioligand Binding Assay for 5-HT1A Receptor

Objective: To determine the binding affinity (Ki) of test compounds for the 5-HT1A receptor.

Materials:

-

Membrane preparations from cells expressing the human 5-HT1A receptor.

-

Radioligand: [³H]8-OH-DPAT.

-

Non-specific binding control: 5-HT (Serotonin).

-

Assay buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.

-

Test compounds (this compound derivatives).

-

Glass fiber filters.

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In a 96-well plate, add the assay buffer, radioligand, and either the test compound, buffer (for total binding), or non-specific binding control.

-

Add the membrane preparation to initiate the binding reaction.

-

Incubate at room temperature for a specified time to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.

In Vitro Cytotoxicity (MTT) Assay

Objective: To assess the cytotoxic effects of test compounds on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7, HeLa, A549).

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

-

96-well microplates.

-

Microplate reader.

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and a vehicle control.

-

Incubate for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of test compounds against microbial strains.

Materials:

-

Bacterial or fungal strains.

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Test compounds.

-

96-well microplates.

-

Microplate reader or visual inspection.

Procedure:

-

Prepare a standardized inoculum of the microbial strain.

-

Perform serial two-fold dilutions of the test compounds in the broth medium in a 96-well plate.

-

Inoculate each well with the microbial suspension. Include a positive control (microorganism in broth without compound) and a negative control (broth only).

-

Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

Determine the MIC by identifying the lowest concentration of the compound that causes complete inhibition of visible microbial growth. This can be done visually or by measuring the optical density using a microplate reader.

This technical guide provides a foundational understanding of the biological activities of novel this compound derivatives. The presented data and methodologies are intended to serve as a valuable resource for researchers and drug development professionals, facilitating the advancement of these promising compounds towards potential therapeutic applications. Further investigation into the structure-activity relationships and mechanisms of action will be crucial for optimizing their pharmacological profiles and realizing their full clinical potential.

References

- 1. Coumarin-piperazine derivatives as biologically active compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis and mechanistic study of N-4-Piperazinyl Butyryl Thiazolidinedione derivatives of ciprofloxacin with Anticancer Activity via Topoisomerase I/II inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijpras.com [ijpras.com]

- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]

Mechanism of Action of 2-(4-Bromophenyl)piperazine Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-(4-Bromophenyl)piperazine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into centrally acting agents due to its favorable pharmacokinetic properties and ability to interact with key neurotransmitter receptors. Compounds bearing this moiety have shown significant potential in the development of therapeutics for a range of neurological and psychiatric disorders. This technical guide provides an in-depth overview of the mechanism of action of this compound compounds, focusing on their interactions with dopamine and serotonin receptors. The information presented herein is intended to support researchers and drug development professionals in the design and advancement of novel central nervous system (CNS) therapies.

The core pharmacological activity of many this compound derivatives stems from their ability to modulate the function of dopamine D2-like (D2, D3) and serotonin (5-HT1A, 5-HT2A) receptors.[1][2] The nature and affinity of these interactions are highly dependent on the specific substitutions on the piperazine ring and the overall molecular architecture.

Core Pharmacological Targets and Quantitative Data

The primary molecular targets for this compound compounds are G-protein coupled receptors (GPCRs) within the dopaminergic and serotonergic systems. The affinity of these compounds for their respective receptors is a critical determinant of their pharmacological profile and therapeutic potential. Quantitative data, such as the inhibition constant (Kᵢ), provides a measure of this affinity.

While specific data for a comprehensive series of this compound compounds is not extensively available in the public domain, the following tables summarize representative binding affinities for structurally related arylpiperazine analogs, including those with a 4-bromophenyl substituent, to provide a comparative understanding of their potential receptor interactions.

Table 1: Dopamine Receptor Binding Affinities of Arylpiperazine Analogs

| Compound Class | Specific Derivative/Analog | Dopamine D2 Receptor Kᵢ (nM) | Dopamine D3 Receptor Kᵢ (nM) | Reference |

| N-Phenylpiperazine Analogs | 2-Fluorophenyl derivative (Compound 6a) | ~700 | 1.4 | [3] |

| N-Phenylpiperazine Analogs | 2-Fluorophenyl derivative (Compound 7a) | >1000 | 2.5 | [3] |

| Arylpiperazine Derivatives | Analog with 2,3-dichlorophenyl group (Compound 12b) | 40 | 0.3 | [4] |

| Arylpiperazine Derivatives | Analog with 2,3-dichlorophenyl group (Compound 12c) | 53 | 0.9 | [4] |

Table 2: Serotonin Receptor Binding Affinities of Arylpiperazine Analogs

| Compound Class | Specific Derivative/Analog | 5-HT1A Receptor Kᵢ (nM) | 5-HT2A Receptor Kᵢ (nM) | Reference |

| N-Phenylpiperazine Analogs | 2-Fluorophenyl derivative (Compound 6a) | 199 | - | [3] |

| N-Phenylpiperazine Analogs | 2-Fluorophenyl derivative (7a) | 14.3 | - | [3] |

| Coumarin-Piperazine Derivatives | 6-acetyl-7-{4-[4-(3-bromophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one (Compound 4) | 0.78 | >1000 | [5] |

| Tetrahydro-γ-carboline Derivatives | 2-acetyl derivative with dimethylene spacer (Compound 2d) | < 50 | - | [6][7] |

| Tetrahydro-γ-carboline Derivatives | Analog with longer chain (Compound 4d) | < 50 | < 50 | [6][7] |

Signaling Pathways

The interaction of this compound compounds with their target receptors initiates a cascade of intracellular signaling events that ultimately mediate their physiological effects.

Dopamine D2 Receptor Signaling

Dopamine D2 receptors are primarily coupled to the Gαi/o family of G-proteins.[8] Activation of these receptors by an agonist, or blockade by an antagonist, modulates the activity of adenyyl cyclase.

Dopamine D2 Receptor Signaling Pathway.

Serotonin 5-HT1A Receptor Signaling

Similar to D2 receptors, 5-HT1A receptors are coupled to Gαi/o proteins.[5] Their activation typically leads to an inhibition of adenylyl cyclase and a decrease in cellular cAMP levels.

Serotonin 5-HT1A Receptor Signaling Pathway.

Serotonin 5-HT2A Receptor Signaling

In contrast to D2 and 5-HT1A receptors, 5-HT2A receptors are coupled to Gαq/11 G-proteins.[1] Activation of this pathway stimulates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).

Serotonin 5-HT2A Receptor Signaling Pathway.

Experimental Protocols

The characterization of this compound compounds involves a suite of in vitro and in vivo experimental procedures to determine their affinity, efficacy, and functional effects.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity (Kᵢ) of a compound for a specific receptor.

Objective: To quantify the affinity of a test compound for a target receptor.

General Protocol:

-

Membrane Preparation:

-

Homogenize cells or tissues expressing the receptor of interest in a suitable buffer.

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the membrane pellet and resuspend in assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Assay Setup:

-

In a multi-well plate, combine the membrane preparation, a radiolabeled ligand with known affinity for the receptor, and varying concentrations of the unlabeled test compound.

-

Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known competing ligand).

-

-

Incubation: Incubate the plates to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a filter mat to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) from the resulting sigmoidal curve.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

-

Radioligand Binding Assay Workflow.

Functional Assays

Functional assays are employed to determine the efficacy of a compound, i.e., whether it acts as an agonist, antagonist, or inverse agonist at the target receptor.

Objective: To measure the effect of a test compound on adenylyl cyclase activity.

General Protocol:

-

Cell Culture: Culture cells expressing the receptor of interest.

-

Compound Treatment: Treat the cells with the test compound in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation). For antagonist testing, pre-incubate with the antagonist before adding a known agonist.

-

Cell Lysis: Lyse the cells to release intracellular cAMP.

-

cAMP Detection: Quantify the amount of cAMP in the cell lysate using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis:

-

Generate dose-response curves by plotting the cAMP concentration against the logarithm of the test compound concentration.

-

Determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

-

Objective: To measure changes in intracellular calcium concentration following receptor activation.[9][10]

General Protocol:

-

Cell Culture and Dye Loading:

-

Culture cells expressing the receptor of interest in a multi-well plate.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[10]

-

-

Compound Addition:

-

Place the plate in a fluorescence plate reader (e.g., FLIPR).

-

Add the test compound (for agonist testing) or pre-incubate with the test compound before adding a known agonist (for antagonist testing).

-

-

Fluorescence Measurement:

-

Monitor the fluorescence intensity over time to detect changes in intracellular calcium levels.

-

-

Data Analysis:

-

Generate dose-response curves by plotting the peak fluorescence response against the logarithm of the test compound concentration.

-

Determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

-

Logic for Selecting a Functional Assay.

Conclusion

The this compound scaffold represents a versatile platform for the design of novel CNS-active compounds. Their primary mechanism of action involves modulation of dopamine and serotonin receptors, with the specific pharmacological profile being highly dependent on the molecular structure. A thorough understanding of their interactions with these receptors, quantified through binding and functional assays, is crucial for the rational design of new therapeutics with improved efficacy and side-effect profiles. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for researchers in this field. Further investigation into the structure-activity relationships of a broader range of this compound derivatives will be instrumental in advancing the development of next-generation treatments for neurological and psychiatric disorders.

References

- 1. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and in vitro binding of N-phenyl piperazine analogs as potential dopamine D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, in vitro and in vivo 5-HT1A/5-HT2A serotonin receptor activity of new hybrid 1,2,3,4-tetrahydro-gamma-carbolines with 1-(2-methoxyphenyl)piperazine moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

For Researchers, Scientists, and Drug Development Professionals

The class of synthetic compounds known as phenylpiperazines continues to be a focal point in the discovery of new psychoactive substances (NPS). These compounds, characterized by a phenyl group attached to a piperazine ring, exhibit a wide range of pharmacological activities, primarily through their interaction with serotonergic and other neurotransmitter systems. This technical guide provides an in-depth overview of recent discoveries, methodologies for their identification and characterization, and the underlying signaling pathways.

Introduction to Phenylpiperazine Derivatives

Phenylpiperazine derivatives represent a significant and expanding class of NPS, often emerging on the illicit drug market as alternatives to controlled substances like MDMA and amphetamines.[1][2] Their chemical scaffold is highly versatile, allowing for numerous substitutions on both the phenyl and piperazine rings, leading to a diverse array of pharmacological profiles.[3][4][5][6][7][8] These substances are typically consumed as "party pills" and are known for their stimulant and hallucinogenic effects.[1][2][9][10] The two primary structural groups within this class are 1-benzylpiperazine and 1-phenylpiperazine.[2]

Synthesis and Characterization of Novel Phenylpiperazines

The synthesis of new phenylpiperazine derivatives is a continuous area of research, with chemists exploring various structural modifications to alter their psychoactive properties.

General Synthesis Strategies

A common approach to synthesizing novel phenylpiperazines involves the reaction of a substituted aniline with bis(2-chloroethyl)amine or a similar cyclizing agent. Subsequent modifications to the piperazine ring or the phenyl group can then be performed to generate a library of new compounds. For instance, researchers have successfully synthesized a series of 4,5‐dihydrothiazole‐phenylpiperazine derivatives, demonstrating the potential for creating complex molecular architectures based on the phenylpiperazine core.[3]

Experimental Protocol: Synthesis of 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives

The following is a representative protocol for the synthesis of novel phenylpiperazine derivatives, based on published literature.[3]

Materials:

-

Substituted 1-(aminophenyl)piperazines

-

2-Isothiocyanato-1-phenylethanone

-

Ethanol

-

Trifluoroacetic acid (TFA)

Procedure:

-

A solution of the appropriate substituted 1-(aminophenyl)piperazine (1.0 eq) in ethanol is prepared.

-

To this solution, 2-isothiocyanato-1-phenylethanone (1.0 eq) is added.

-

The reaction mixture is stirred at room temperature for 12-24 hours.

-

The solvent is removed under reduced pressure.

-

The resulting intermediate thiourea is dissolved in trifluoroacetic acid.

-

The mixture is heated at reflux for 4-8 hours to effect cyclization.

-

The reaction is cooled to room temperature and the TFA is removed under vacuum.

-

The residue is neutralized with a saturated solution of sodium bicarbonate.

-

The crude product is extracted with an organic solvent (e.g., dichloromethane).

-

The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated.

-

The final product is purified by column chromatography on silica gel.

Analytical Characterization

The unequivocal identification of newly synthesized phenylpiperazine derivatives relies on a combination of advanced analytical techniques.[11]

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a cornerstone technique for the separation and identification of volatile and semi-volatile compounds. The electron ionization (EI) mass spectra of phenylpiperazines often show characteristic fragmentation patterns, aiding in their structural elucidation.[11]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS, particularly with tandem mass spectrometry (MS/MS), is invaluable for the analysis of less volatile or thermally labile phenylpiperazine derivatives.[9][10][11][12] It provides high sensitivity and selectivity for the detection of these substances in various matrices, including biological samples.[9][10][12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for the definitive structural confirmation of new chemical entities. These techniques provide detailed information about the chemical environment of each atom in the molecule.[11]

Pharmacological Profile and Receptor Interactions

The psychoactive effects of phenylpiperazine derivatives are primarily mediated by their interaction with serotonin (5-HT) receptors, although some also show affinity for other targets such as dopamine and adrenergic receptors.[3][6][8][13][14][15]

Serotonin Receptor Binding Affinities

Many newly synthesized phenylpiperazines exhibit high affinity for various 5-HT receptor subtypes, particularly 5-HT₁A, 5-HT₂A, and 5-HT₂C.[3] The affinity is often in the nanomolar range, indicating potent interactions.[3] The arylpiperazine moiety is a key pharmacophore that facilitates these interactions.[3]

Table 1: 5-HT Receptor Binding Affinities (Ki, nM) of Selected Novel Phenylpiperazine Derivatives

| Compound | 5-HT₁A | 5-HT₂A | 5-HT₂C | Reference |

| FG-7 | Data not specified | Data not specified | Data not specified | [3] |

| FG-8 | >1000 | >1000 | 46 | [3] |

| FG-14 | >1000 | >1000 | 72 | [3] |

| FG-18 | >1000 | >1000 | 17 | [3] |

Note: This table is populated with example data from the cited literature. A comprehensive guide would include a more extensive list of compounds.

Signaling Pathways

The interaction of phenylpiperazine derivatives with G-protein coupled receptors (GPCRs), such as the 5-HT receptors, initiates intracellular signaling cascades. For example, activation of the 5-HT₁A receptor can lead to the inhibition of adenylyl cyclase and a reduction in cyclic AMP (cAMP) levels, as well as the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[3] Conversely, stimulation of 5-HT₂A or 5-HT₂C receptors often leads to the activation of phospholipase C (PLC), which in turn triggers the phosphoinositide (PI) signaling pathway, resulting in the mobilization of intracellular calcium and the activation of protein kinase C (PKC). Some serotonin pathways are also known to regulate the MAPK/ERK and PI3K/Akt pathways.[3]

Caption: Generalized G-protein signaling pathway activated by phenylpiperazines.

Experimental Workflow for Identification and Pharmacological Profiling

A systematic workflow is crucial for the efficient discovery and characterization of new psychoactive phenylpiperazines.

Caption: A typical workflow for the discovery and characterization of novel phenylpiperazines.

Conclusion and Future Directions

The discovery of new psychoactive substances related to phenylpiperazines remains a dynamic field, driven by the continuous efforts of synthetic chemists and pharmacologists. The development of novel derivatives with tailored pharmacological profiles holds potential for therapeutic applications, such as in the treatment of anxiety and depression.[3][16] However, the emergence of these substances on the illicit market also poses significant public health challenges.[1][11]

Future research should focus on:

-

Comprehensive Pharmacological Profiling: A broader screening of new derivatives against a wider range of CNS targets is needed to fully understand their potential effects and off-target activities.

-

Metabolism and Toxicology Studies: Understanding the metabolic fate and toxicological profile of these new substances is crucial for assessing their potential harm.

-

Development of Rapid Detection Methods: Continued innovation in analytical chemistry is necessary to develop rapid and reliable methods for the detection of emerging phenylpiperazine derivatives in forensic and clinical settings.[9][10][12]

By fostering a collaborative approach between synthetic chemistry, pharmacology, and analytical sciences, the scientific community can stay at the forefront of this evolving area of research, maximizing the potential therapeutic benefits while mitigating the public health risks associated with new psychoactive substances.

References

- 1. etd.auburn.edu [etd.auburn.edu]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel potent neuropeptide Y Y5 receptor antagonists: synthesis and structure-activity relationships of phenylpiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design and Synthesis of Novel Phenylpiperazine Derivatives as Potential Anticonvulsant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Searching for multi-target antipsychotics: Discovery of orally active heterocyclic N-phenylpiperazine ligands of D2-like and 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and pharmacological evaluation of new N-phenylpiperazine derivatives designed as homologues of the antipsychotic lead compound LASSBio-579 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs | MDPI [mdpi.com]

- 11. Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent Trends in Analytical Methods to Determine New Psychoactive Substances in Hair - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Central serotoninmimetic action of phenylpiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Structure-activity relationships in the actions of 1-phenyl-piperazines on brain serotonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. drugs.com [drugs.com]

Theoretical Framework for the Structural Elucidation of 2-(4-Bromophenyl)piperazine: A Computational Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical calculations used to elucidate the three-dimensional structure and electronic properties of 2-(4-Bromophenyl)piperazine. In the absence of extensive experimental data for this specific molecule, computational modeling serves as a powerful tool to predict its geometry, stability, and potential interactions, which are critical aspects in drug discovery and development. This document outlines the standard computational methodologies, expected data outputs, and their interpretation.

The piperazine scaffold is a ubiquitous feature in many approved drugs, valued for its ability to influence physicochemical properties and serve as a versatile linker for pharmacophoric groups.[1] Computational analyses, particularly Density Functional Theory (DFT), are instrumental in understanding the conformational preferences and electronic landscape of such molecules, guiding the design of new therapeutic agents.[2][3][4][5]

Methodologies for Theoretical Calculation

The structural and electronic properties of this compound can be reliably predicted using a variety of computational chemistry methods. The workflow for such a study is a multi-step process that involves geometry optimization, frequency analysis, and the calculation of various molecular properties.

Computational Workflow

The logical flow of a theoretical investigation into the structure of this compound is depicted below. This process begins with the initial construction of the molecule, followed by a series of calculations to determine its most stable conformation and electronic characteristics.

Caption: Workflow for theoretical calculations of this compound.

Detailed Experimental Protocols

While this guide focuses on theoretical calculations, the validation of computational models relies on experimental data. Key experimental techniques for characterizing molecules like this compound include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the chemical environment of hydrogen and carbon atoms, respectively, providing insights into the molecular structure.[6]

-

Infrared (IR) Spectroscopy: IR spectroscopy identifies the vibrational modes of functional groups within the molecule.

-

X-ray Crystallography: This technique provides the precise three-dimensional coordinates of atoms in a crystalline state, offering the most accurate geometric data for comparison with theoretical predictions.[7][8]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the compound.[6]

A typical theoretical study would be performed using a computational chemistry software package like Gaussian, ORCA, or GAMESS.[3] The following protocol outlines a standard approach using Density Functional Theory (DFT), a method known for its balance of accuracy and computational cost.

-

Structure Preparation: The 2D structure of this compound is drawn and converted to a 3D model using software like Avogadro or ChemDraw.

-

Geometry Optimization: A geometry optimization is performed to find the lowest energy conformation of the molecule. A common and reliable method is the B3LYP functional with a 6-311++G(d,p) basis set.[2][4] This level of theory provides a good description of the geometry and electronic properties for organic molecules.

-

Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). This calculation also provides theoretical vibrational frequencies that can be compared with experimental IR and Raman spectra.

-

Property Calculations: Using the optimized geometry, various electronic properties are calculated. These include the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the molecular electrostatic potential (MEP), and Mulliken atomic charges.

Predicted Structural and Electronic Data

The following tables present hypothetical yet representative data for this compound based on calculations for similar structures found in the literature. These tables are intended to illustrate the type of quantitative information that can be obtained from theoretical calculations.

Table 1: Optimized Geometric Parameters (Representative Data)

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | ||

| C-Br | 1.910 | |

| C-N (Aromatic) | 1.405 | |

| C-N (Piperazine) | 1.460 - 1.470 | |

| C-C (Aromatic) | 1.390 - 1.400 | |

| C-C (Piperazine) | 1.530 - 1.540 | |

| Bond Angles (°) | ||

| C-C-Br | 119.5 | |

| C-N-C (Piperazine) | 110.0 - 112.0 | |

| Dihedral Angles (°) | ||

| C-C-N-C | ~175.0 (Aryl-Pip) |

Note: These values are illustrative and would need to be confirmed by specific calculations for this compound.

Table 2: Calculated Electronic Properties (Representative Data)

| Property | Value (a.u.) | Value (eV) |

| Energy of HOMO | -0.235 | -6.39 |

| Energy of LUMO | -0.058 | -1.58 |

| HOMO-LUMO Gap (ΔE) | 0.177 | 4.81 |

| Mulliken Atomic Charges (e) | ||

| Bromine (Br) | -0.08 | |

| Aromatic Carbon attached to Br | +0.05 | |

| Piperazine Nitrogen (Aromatic side) | -0.35 | |

| Piperazine Nitrogen (Aliphatic side) | -0.40 |

Note: The HOMO-LUMO gap is a key indicator of chemical reactivity and stability. Mulliken charges provide insight into the charge distribution and potential sites for electrostatic interactions.[3]

Conclusion

Theoretical calculations provide a robust framework for understanding the structural and electronic properties of this compound. By employing methods such as DFT, researchers can gain valuable insights into the molecule's preferred conformation, stability, and reactivity, which are essential for rational drug design and development. The data generated from these computational studies, when used in conjunction with experimental validation, can significantly accelerate the process of identifying and optimizing new drug candidates. The methodologies and representative data presented in this guide serve as a foundation for conducting in-depth computational investigations of this and related piperazine derivatives.

References

- 1. mdpi.com [mdpi.com]

- 2. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

- 3. Synthesis, structural characterization, and DFT studies of anti-cancer drug N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. (E)-1-{4-[Bis(4-bromophenyl)methyl]piperazin-1-yl}-3-(4-bromophenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Crystal structure of $N$-(4-bromophenyl)-4-[3-(trifluoromethyl)phenyl]-piperazine-1-carbothioamide, C$_1$$_8$H$_1$$_7$BrF$_3$N$_3$S [zora.uzh.ch]

The 2-(4-Bromophenyl)piperazine Core: A Technical Guide to its Exploration in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

The arylpiperazine moiety is a cornerstone in modern medicinal chemistry, recognized for its prevalence in a multitude of centrally acting therapeutics. Among its many variations, the 2-(4-Bromophenyl)piperazine scaffold has emerged as a particularly valuable core structure for the development of agents targeting neuropsychiatric and other disorders. The strategic placement of a bromine atom on the phenyl ring provides a critical handle for synthetic modification and significantly influences the molecule's electronic properties and binding interactions. This technical guide provides an in-depth exploration of the this compound core, detailing its synthesis, primary biological targets, structure-activity relationships (SAR), and the intricate signaling pathways it modulates. It is intended to serve as a comprehensive resource for researchers engaged in the design and development of novel therapeutics based on this privileged scaffold.

Synthesis and Chemical Characterization

The synthesis of the this compound core and its derivatives can be achieved through several established synthetic routes. A common and efficient method involves the nucleophilic substitution reaction between a piperazine precursor and an activated bromophenyl derivative.

General Synthetic Workflow

A representative synthetic scheme involves the cyclization of diethanolamine followed by N-arylation. This multi-step process is a reliable method for producing the core scaffold, which can then be further functionalized.

Example Synthetic Protocol: Mannich Reaction

A frequently employed method for elaborating the core structure is the Mannich reaction, which introduces a methylene bridge connecting the piperazine nitrogen to another moiety. For instance, a 1,2,4-triazole derivative can be reacted with 4-(4-bromophenyl)piperazine and formaldehyde in ethanol at room temperature.[1]

-

Step 1: Dissolve the substrate (e.g., a triazole-thione, 1 mmol) in anhydrous ethanol (10 mL).

-

Step 2: Add 4-(4-bromophenyl)piperazine (1 mmol) and an aqueous formaldehyde solution (37%).

-

Step 3: Stir the mixture at room temperature for 24 hours to ensure complete reaction.

-

Step 4: The product can be purified by crystallization from ethanol.[1]

Characterization of the final product is typically performed using High-Resolution Mass Spectrometry (HRMS), Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm its structure.[1]

Biological Targets and Mechanism of Action

The this compound scaffold is a privileged structure primarily targeting G-protein coupled receptors (GPCRs), with a particular affinity for serotonin (5-HT) and dopamine (D) receptors. This interaction profile is central to its application in treating depression, anxiety, and psychosis.

Primary Molecular Targets

Compounds incorporating the this compound core frequently exhibit high affinity for the following receptors:

-

Serotonin 1A Receptor (5-HT₁ₐ): Acts as an agonist or partial agonist. This interaction is crucial for antidepressant and anxiolytic effects.

-

Serotonin 2A Receptor (5-HT₂ₐ): Often acts as an antagonist. Blockade of this receptor is a key feature of atypical antipsychotics.

-

Dopamine D₂ Receptor: Typically displays partial agonism. This "dopamine stabilization" is thought to reduce positive symptoms of schizophrenia while avoiding the severe side effects of full antagonists.

-

Serotonin Transporter (SERT): Inhibition of serotonin reuptake is a common mechanism for antidepressants.

Signaling Pathway of 5-HT₁ₐ Receptor Agonism

Activation of the 5-HT₁ₐ receptor, a Gi/o-coupled receptor, initiates a cascade of intracellular events. The primary pathway involves the inhibition of adenylyl cyclase, leading to reduced levels of cyclic AMP (cAMP) and decreased activity of Protein Kinase A (PKA). Additionally, the Gβγ subunits released upon activation can modulate ion channels and other signaling pathways, such as the ERK and Akt pathways, which are involved in neuroplasticity and cell survival.[2][3][4]

Signaling Pathway of D₂ Receptor Partial Agonism

Arylpiperazine-based drugs like aripiprazole act as partial agonists at the D₂ receptor. This means they provide a submaximal response compared to the full endogenous agonist, dopamine. In a state of high dopaminergic activity (hyperdopaminergic), a partial agonist will compete with dopamine and lower the overall receptor stimulation (acting as a functional antagonist). In a state of low dopamine (hypodopaminergic), it will provide a baseline level of stimulation (acting as a functional agonist).[5] This modulation is achieved through functionally selective actions on G-protein-dependent (cAMP) and G-protein-independent (β-arrestin) pathways.[6]

References

Methodological & Application

Application Notes and Protocols for High-Throughput Screening of 2-(4-Bromophenyl)piperazine Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the high-throughput screening (HTS) of 2-(4-Bromophenyl)piperazine derivatives. This class of compounds has garnered significant interest due to the versatile pharmacological activities of the piperazine scaffold, which is present in numerous approved drugs.[1] Derivatives of this compound have shown potential in various therapeutic areas, including oncology and neuroscience.[2][3]

This document outlines detailed protocols for primary HTS assays, data presentation standards, and visual representations of relevant biological pathways to facilitate the discovery of novel therapeutic agents.

Biological Rationale for Screening

The this compound core is a privileged scaffold in medicinal chemistry. Depending on the substitutions, these derivatives can interact with a wide range of biological targets. Two prominent areas of investigation for such compounds are:

-

Anticancer Activity: Many piperazine derivatives exhibit potent anticancer properties by targeting key signaling molecules involved in cell proliferation, survival, and metastasis.[1][4] One such target is the p21-activated kinase 4 (PAK4), a serine/threonine kinase that is overexpressed in various cancers and plays a crucial role in cancer progression.[2][5]

-

Central Nervous System (CNS) Activity: The piperazine moiety is a common feature in drugs targeting CNS receptors. Arylpiperazine derivatives, in particular, are known to interact with serotonin (5-HT) receptors, such as the 5-HT1A receptor, which is a key target for anxiolytics and antidepressants.[3][6]

High-Throughput Screening (HTS) Workflow

A typical HTS campaign for this compound derivatives involves several stages, from initial library screening to hit confirmation and characterization. The workflow is designed to efficiently test a large number of compounds and identify those with the desired biological activity.

Caption: A generalized workflow for the high-throughput screening of this compound derivatives.

Data Presentation: In Vitro Anticancer Activity

The following tables summarize the in vitro anticancer activity of selected piperazine derivatives against various human cancer cell lines. This data is illustrative of the potential of this class of compounds.

Table 1: Inhibition of Cell Viability by PAK4 Inhibitors (Illustrative Examples)

| Cell Line | Cancer Type | Inhibitor | IC50 (µM) | Assay Type |

| PC3 | Prostate Cancer | PF-3758309 | ~0.45 | Not Specified |

| HCT116 | Colon Cancer | Compound 2 | 0.34 | Crystal Violet |

| HTB-26 | Breast Cancer | Compound 1 | 10-50 | Crystal Violet |

| HepG2 | Liver Cancer | Compound 1 | 10-50 | Crystal Violet |

| 786-O | Renal Cancer | PpD | 0.3059 | Cell Viability Assay |

| Caki-1 | Renal Cancer | PpD | Not Specified | Cell Viability Assay |

Data presented in this table is for illustrative purposes for PAK4 inhibitors and may not be specific to this compound derivatives.[5]

Table 2: Anticancer Activity of a Novel Piperazine Derivative Targeting Multiple Signaling Pathways

| Cancer Cell Line | Cancer Type | GI50 (µM) |

| K562 | Chronic Myeloid Leukemia | 0.06 - 0.16 |

| Other Cancer Cell Lines | Various | 0.06 - 0.16 |

This derivative potently inhibits cancer cell proliferation and induces caspase-dependent apoptosis by targeting PI3K/AKT, Src family kinases, and BCR-ABL pathways.[7]

Experimental Protocols

The following are detailed protocols for primary high-throughput screening assays relevant to the potential biological activities of this compound derivatives.

Protocol 1: Cell-Based Anticancer Screening - Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and is a common primary screen for anticancer compounds.[7]

Materials:

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

384-well clear-bottom microplates

-

Multichannel pipette and/or automated liquid handling system

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 384-well plate at a pre-determined optimal density (e.g., 2,000-5,000 cells/well) in 40 µL of complete medium. Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Add 10 µL of the compound solutions to the respective wells. Include vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent like doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are formed.

-

Solubilization: Add 50 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) for active compounds using non-linear regression analysis.

Protocol 2: Target-Based Screening - PAK4 Kinase Assay (HTRF)

This biochemical assay measures the ability of compounds to inhibit the enzymatic activity of purified PAK4 kinase.[8] A Homogeneous Time-Resolved Fluorescence (HTRF) assay is a suitable HTS format.

Materials:

-

Recombinant human PAK4 enzyme

-

HTRF KinEASE™-STK kit (or similar) containing a substrate peptide (e.g., STK Substrate 2) and an anti-phospho-serine/threonine antibody conjugated to a FRET donor/acceptor

-

ATP

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

384-well low-volume white microplates

-

HTRF-compatible microplate reader

Procedure:

-

Compound Dispensing: Dispense nL amounts of the this compound derivatives at various concentrations into the wells of a 384-well plate using an automated liquid handler.

-

Enzyme and Substrate Addition: Add a solution containing the PAK4 enzyme and the substrate peptide to each well.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and add the detection reagents (e.g., HTRF antibody mix). Incubate to allow for antibody binding.

-

Data Acquisition: Read the plate on an HTRF-compatible microplate reader, measuring the emission at two different wavelengths.

-

Data Analysis: Calculate the HTRF ratio and determine the percent inhibition for each compound concentration. Calculate the IC50 value for active compounds.

Protocol 3: Target-Based Screening - 5-HT1A Receptor Binding Assay (Radioligand Competition)

This assay measures the ability of a compound to displace a known radiolabeled ligand from the 5-HT1A receptor.[9]

Materials:

-

Membranes from cells expressing the human 5-HT1A receptor (e.g., from CHO or HEK293 cells)

-

Radioligand: [3H]8-OH-DPAT (agonist) or [3H]WAY-100635 (antagonist)

-

Non-specific binding control: 10 µM Serotonin

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

-

Scintillation cocktail

-

96- or 384-well microplates

-

Cell harvester with glass fiber filters

-

Liquid scintillation counter

Procedure:

-

Assay Setup: In a microplate, add the assay buffer, a fixed concentration of the radioligand, and the this compound derivative at various concentrations.

-

Membrane Addition: Add the receptor membrane preparation to each well to initiate the binding reaction.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity in counts per minute (CPM) using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and determine the IC50 value. The inhibitory constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Signaling Pathway Diagrams

Understanding the signaling pathways targeted by this compound derivatives is crucial for interpreting screening results and guiding lead optimization.

PAK4 Signaling Pathway in Cancer

PAK4 is a key node in several signaling pathways that promote cancer cell proliferation, survival, and metastasis.[2][3][10] Inhibition of PAK4 can disrupt these oncogenic signals.

Caption: The central role of PAK4 in oncogenic signaling pathways.

5-HT1A Receptor Signaling Pathway

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gαi/o.[11][12] Its activation leads to the inhibition of adenylyl cyclase and subsequent downstream effects.

Caption: The canonical signaling pathway of the 5-HT1A receptor.

References

- 1. researchgate.net [researchgate.net]

- 2. Biological role of the PAK4 signaling pathway: A prospective therapeutic target for multivarious cancers - Arabian Journal of Chemistry [arabjchem.org]

- 3. The significance of PAK4 in signaling and clinicopathology: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scienceopen.com [scienceopen.com]

- 5. benchchem.com [benchchem.com]

- 6. Discovery of Natural Product-derived 5-HT1A Receptor Binders by Cheminfomatics Modeling of Known Binders, High Throughput Screening and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis of selective PAK4 inhibitors for lung metastasis of lung cancer and melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: A Scalable, Three-Step Synthesis of 2-(4-Bromophenyl)piperazine for Preclinical Development

Audience: Researchers, scientists, and drug development professionals.

Introduction

The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] While substitutions on the nitrogen atoms are common, functionalization of the piperazine ring at the C-2 position offers significant opportunities for modulating pharmacological properties and exploring new chemical space. 2-(4-Bromophenyl)piperazine is a key building block for the synthesis of novel therapeutics, where the bromine atom serves as a versatile handle for further chemical modification, such as cross-coupling reactions.

This application note details a robust and scalable three-step synthetic protocol for the preparation of this compound. The synthesis is designed to be suitable for producing multi-gram quantities required for preclinical studies, with a focus on procedural efficiency, yield, and purity. The described method is based on established chemical transformations for the synthesis of 2-substituted piperazines.[2]

Overall Synthetic Scheme

The synthesis begins with the ring-opening of commercially available 4-bromostyrene oxide, followed by cyclization to form the piperazine ring, and concludes with a deprotection step to yield the target compound.

Scheme 1: Overall Synthesis of this compound

Experimental Protocols

Step 1: Synthesis of 2-((2-Aminoethyl)(benzyl)amino)-1-(4-bromophenyl)ethan-1-ol

This step involves the regioselective ring-opening of the epoxide with N-benzylethylenediamine.

Materials and Reagents:

-

4-Bromostyrene oxide

-

N-Benzylethylenediamine

-

Ethanol (200 proof, anhydrous)

-

Lithium perchlorate (LiClO₄)

-

Diatomaceous earth

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating plate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a solution of 4-bromostyrene oxide (1.0 eq) in anhydrous ethanol, add N-benzylethylenediamine (1.2 eq).

-

Add lithium perchlorate (0.1 eq) to the mixture.

-

Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure using a rotary evaporator.

-

Redissolve the crude residue in ethyl acetate (EtOAc).

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude amino alcohol, which is used in the next step without further purification.

Step 2: Synthesis of 1-Benzyl-3-(4-bromophenyl)piperazine

The intermediate amino alcohol is cyclized via an intramolecular substitution reaction after activation of the hydroxyl group.

Materials and Reagents:

-

Crude amino alcohol from Step 1

-

Dichloromethane (DCM, anhydrous)

-

Triethylamine (TEA)

-

Methanesulfonyl chloride (MsCl)

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (anhydrous)

Equipment:

-

Three-neck round-bottom flask equipped with a dropping funnel and nitrogen inlet

-

Magnetic stirrer

-

Ice bath

-

Standard laboratory glassware for work-up and purification

Procedure:

-

Dissolve the crude amino alcohol (1.0 eq) in anhydrous dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.

-

Add triethylamine (2.5 eq) to the solution.

-